molecular formula C15H15N5O2S2 B15148430 2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide

2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide

Cat. No.: B15148430
M. Wt: 361.4 g/mol
InChI Key: RVBTXFCKMVCWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is a heterocyclic compound that combines multiple bioactive moieties, including thiazole, pyridine, and morpholine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide typically involves the construction of the thiazolo[4,5-b]pyridine scaffold followed by functionalization at various positions. One common method starts with thiazole or thiazolidine derivatives, which undergo pyridine annulation to form the fused thiazolo[4,5-b]pyridine core . The reaction conditions often involve the use of catalysts such as copper iodide and solvents like dry pyridine under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines or other reduced derivatives.

Scientific Research Applications

2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with various molecular targets. It is known to inhibit enzymes like phosphoinositide 3-kinase, which plays a crucial role in cell growth and survival pathways . This inhibition can lead to the suppression of tumor cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is unique due to its specific combination of morpholine, thienyl, and carbohydrazide groups, which confer distinct pharmacological properties. Its ability to inhibit phosphoinositide 3-kinase with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C15H15N5O2S2

Molecular Weight

361.4 g/mol

IUPAC Name

2-morpholin-4-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide

InChI

InChI=1S/C15H15N5O2S2/c16-19-14(21)9-8-10(11-2-1-7-23-11)17-13-12(9)24-15(18-13)20-3-5-22-6-4-20/h1-2,7-8H,3-6,16H2,(H,19,21)

InChI Key

RVBTXFCKMVCWFL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.